molecular formula C20H18FN7O3S3 B2429244 N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 389072-02-0

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2429244
CAS No.: 389072-02-0
M. Wt: 519.59
InChI Key: XVMSAKRWKLALLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H18FN7O3S3 and its molecular weight is 519.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O3S3/c1-2-32-20-27-25-18(34-20)23-16(29)11-33-19-26-24-15(10-22-17(30)14-4-3-9-31-14)28(19)13-7-5-12(21)6-8-13/h3-9H,2,10-11H2,1H3,(H,22,30)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMSAKRWKLALLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex compound that exhibits a range of biological activities primarily attributed to its unique structural components. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Thiadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Furan and triazole rings : These contribute to the compound's pharmacological profile.

The molecular formula is C16H18N6O3S3C_{16}H_{18}N_6O_3S_3, with a molecular weight of approximately 411.58 g/mol.

1. Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has shown promising results in various in vitro assays:

Cell Line IC50 (µg/mL) Reference
MCF-7 (breast cancer)10.10
HepG2 (liver cancer)8.107
A549 (lung cancer)Not specified

In one study, substituents on the thiadiazole ring significantly influenced the anticancer potency. For instance, modifications such as replacing chlorine with fluorine enhanced cytotoxic activity against MCF-7 cells due to improved interaction with cellular targets involved in apoptosis pathways .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains:

Microorganism Activity MIC (µg/mL) Reference
Staphylococcus aureusModerate32.6
Escherichia coliSignificant42
Candida albicansHigh24

Studies indicate that the presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria .

3. Neuroprotective Activity

The neuroprotective effects of thiadiazole derivatives are gaining attention. Research indicates that these compounds may exhibit anticonvulsant properties:

  • In a study involving animal models, certain derivatives were evaluated for their ability to prevent seizures induced by chemical agents. The results suggested significant protective effects compared to standard treatments like diazepam .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest in cancer cells by modulating pathways such as ERK1/2 signaling and activating caspases involved in apoptosis .
  • Antimicrobial Action : The mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .
  • Neuroprotective Effects : Potential mechanisms include modulation of neurotransmitter levels and inhibition of oxidative stress pathways .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial activity. A review highlighted the efficacy of various thiadiazole compounds against a range of pathogens, suggesting that this specific compound may also possess similar properties .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) . The compound's ability to inhibit cell growth may be attributed to its structural characteristics, which facilitate interactions with biological targets involved in tumor proliferation.

Antiviral Activity

Thiadiazole derivatives have been explored for their antiviral properties against viruses such as the tobacco mosaic virus (TMV). Compounds similar to N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide have shown promising results in inhibiting viral replication .

Antitubercular Activity

Recent studies have also indicated potential antitubercular properties for certain thiadiazole derivatives. These compounds have been synthesized and screened for their efficacy against Mycobacterium tuberculosis .

Case Studies

StudyFindingsCell Lines Tested
Alam et al. (2011) Significant cytotoxicity against lung and skin cancer cellsA549 (lung), SK-MEL-2 (skin)
Mohammadi-Farani et al. (2014) High inhibitory potency against prostate cancerPC3 (prostate), SKNMC (neuroblastoma)
Egyptian Journal of Chemistry (2020) Good antitumor activity against breast cancerVarious human cancer cell lines

Chemical Reactions Analysis

Key Synthetic Steps:

  • Thiadiazole Ring Formation :

    • The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions.

    • Ethylthio groups are introduced via nucleophilic substitution using ethyl mercaptan.

  • Triazole Ring Construction :

    • The 1,2,4-triazole moiety is formed through cyclocondensation of thiosemicarbazides with carbonyl compounds.

    • Fluorophenyl substituents are incorporated via Suzuki coupling or nucleophilic aromatic substitution.

  • Amide Coupling :

    • The furan-2-carboxamide group is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-methylamine intermediate and furan-2-carboxylic acid.

Reaction Conditions:

StepReagents/ConditionsYieldReference
Thiadiazole formationH<sub>2</sub>SO<sub>4</sub>, 80°C75–85%
Triazole cyclizationNH<sub>2</sub>NH<sub>2</sub>, EtOH reflux68%
Amide couplingEDC, HOBt, DMF, RT90%

Functional Group Reactivity

The compound’s reactivity is dictated by its heterocyclic and substituent groups:

Thiadiazole Ring

  • Nucleophilic Substitution : The ethylthio group (-S-C<sub>2</sub>H<sub>5</sub>) undergoes substitution with stronger nucleophiles (e.g., amines, alkoxides) .

  • Oxidation : The sulfur atom oxidizes to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH) .

Triazole Ring

  • Coordination Chemistry : The triazole nitrogen atoms coordinate with transition metals (e.g., Cu<sup>II</sup>, Zn<sup>II</sup>) to form complexes .

  • Electrophilic Substitution : The fluorophenyl group directs electrophilic aromatic substitution (e.g., nitration, halogenation).

Amide and Furan Groups

  • Hydrolysis : The amide bond hydrolyzes under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions to yield furan-2-carboxylic acid and the amine intermediate.

  • Cycloaddition : The furan ring participates in Diels-Alder reactions with dienophiles .

Modification and Derivatization Reactions

Derivatives are synthesized to enhance bioavailability or target specificity:

Side-Chain Modifications

  • Thioether Oxidation :

    • Treatment with m-CPBA converts the ethylthio group to ethylsulfonyl, altering electronic properties.

  • Amide Alkylation :

    • The methylene linker between triazole and amide is alkylated using alkyl halides (e.g., CH<sub>3</sub>I).

Heterocycle Replacement

  • Replacing the furan with pyridine or indole rings modulates π-π stacking interactions .

Thermal Stability

  • The compound decomposes above 250°C, as shown by thermogravimetric analysis (TGA).

Photolytic Degradation

  • UV irradiation (254 nm) in methanol induces cleavage of the thiadiazole ring, forming sulfonic acid derivatives .

Hydrolytic Stability

  • Stable in neutral aqueous solutions but degrades rapidly under alkaline conditions (t<sub>1/2</sub> = 2 h at pH 12).

Enzymatic Interactions

  • Cytochrome P450 enzymes (CYP3A4) metabolize the ethylthio group to sulfoxide derivatives .

Reactivity with Biomolecules

  • The triazole ring forms hydrogen bonds with protein targets (e.g., BCL6), while the fluorophenyl group engages in hydrophobic interactions .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as thiadiazole ring formation, acylation, and functional group coupling. Key parameters include:

  • Temperature control : Excessive heat may degrade thiadiazole intermediates (e.g., 80–100°C for thioether bond formation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency, while ethanol/water mixtures aid crystallization .
  • Catalysts : Bases like K₂CO₃ or coupling agents (e.g., EDC/HOBt) improve amide bond formation yields . Methodological Tip : Use HPLC to monitor reaction progress and isolate intermediates with >95% purity before proceeding to subsequent steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

  • ¹H/¹³C NMR : Assign peaks to verify thiadiazole (δ 8.1–8.5 ppm), triazole (δ 7.8–8.0 ppm), and furan (δ 6.3–7.4 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₈FN₇O₃S₃) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism, especially for the 1,2,4-triazole ring .

Q. What preliminary assays are recommended for evaluating its biological activity?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Antimicrobial activity : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Strategy :

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Bioisosteric replacement : Substitute the ethylthio group with methylsulfonyl or sulfonamide to enhance metabolic stability . Example :
Analog StructureBiological Activity (IC₅₀, μM)
4-Nitrophenyl0.45 (Kinase X)
4-Methoxyphenyl1.20 (Kinase X)
Data from analogs in suggest electron-deficient aryl groups improve potency.

Q. How to resolve contradictions in spectral data for intermediates?

Contradictions often arise from tautomerism (e.g., 1,2,4-triazole tautomers) or solvent-induced shifts. Solutions include:

  • Variable Temperature NMR : Identify shifting peaks indicative of dynamic equilibria .
  • Deuterium exchange experiments : Detect exchangeable protons (e.g., NH in thiadiazole) to confirm hydrogen bonding .
  • DFT calculations : Compare computed vs. experimental ¹³C NMR shifts to validate assignments .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability and key residues (e.g., Lys48 in kinase X) .
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors to identify critical moieties .

Q. How to address low solubility in pharmacological assays?

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the furan carboxamide to improve bioavailability .

Methodological Challenges

Q. What strategies mitigate oxidative degradation during storage?

  • Storage conditions : Lyophilize the compound and store under argon at −80°C to prevent thioether oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v in DMSO stock solutions .

Q. How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure protein melting curve shifts after compound treatment .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins for LC-MS/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.